N,N-diethyl-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N,N-diethyl-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve large-scale cyclocondensation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N-diethyl-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating neglected tropical diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR) in Plasmodium species, leading to antimalarial effects . The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell replication .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Sulfur-containing pyrazoles: Exhibit diverse pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
N,N-diethyl-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific structural features, such as the presence of the diethylamino and carbonyl groups, which contribute to its distinct pharmacological profile. Its ability to inhibit DHFR and its potential therapeutic applications in treating neglected tropical diseases set it apart from other pyrazole derivatives .
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N,N-diethyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-4-25(5-2)22(28)19-15-23-26(18-9-7-6-8-10-18)20(19)24-21(27)17-13-11-16(3)12-14-17/h6-15H,4-5H2,1-3H3,(H,24,27) |
InChI Key |
GFTAZVBXYXHEES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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